N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-2-18-9(6-7-15-18)12(19)17-13-16-11-8(14)4-3-5-10(11)20-13/h3-7H,2H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLFNYVTFBPYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-chlorobenzo[d]thiazole with 1-ethyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of oxidized benzothiazole derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with a benzothiazole derivative. It has diverse biological activities and has been studied for potential applications in medicinal chemistry. The compound includes both benzothiazole and pyrazole moieties in its structure, suggesting it may have a range of pharmacological properties.
Scientific Research Applications
This compound is primarily studied for its potential applications in chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in synthesizing complex molecules.
Biology
- It is studied for its potential antimicrobial and antifungal properties. Pyrazole derivatives, in general, possess a wide range of potential pharmacological activities, such as antimicrobial properties .
Medicine
- It is evaluated as a potential anti-inflammatory and anticancer agent. The compound interacts with cyclo-oxygenase enzymes (COX-1 and COX-2), inhibiting their activity. This affects the arachidonic acid pathway, reducing the production of prostaglandins, which leads to decreased inflammation and pain.
- Other thiazole-bearing molecules have displayed anticonvulsant activity .
Industry
- It is utilized in developing new materials and chemical sensors.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound to form corresponding oxidized products.
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can carry out reduction reactions.
- Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. Additionally, it may interfere with cell signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (Cl, F): Compounds like 3b (4-chlorophenyl) and 3d (4-fluorophenyl) exhibit higher melting points (171–183°C) compared to non-halogenated analogs (e.g., 3a: 133–135°C), suggesting enhanced crystallinity due to halogen-induced polarity . Aryl Diversity: The 1-ethyl group in the target compound may improve solubility compared to bulkier substituents (e.g., 4-methoxybenzyl in ), which could hinder bioavailability .
- Synthetic Efficiency :
Pharmacological and Functional Comparisons
Key Observations :
- The chlorine atom in the target compound may enhance target binding compared to methyl or methoxy groups in analogs .
- Cardioprotective Activity : highlights that thiazole carboxamides with methoxyaryl groups exhibit superior cardioprotective effects compared to reference drugs. The target compound’s 4-chlorobenzo[d]thiazole group may similarly modulate hypoxia-response pathways .
Analytical and Spectral Comparisons
¹H-NMR Trends :
- Aromatic Protons : All analogs in show deshielded aromatic protons (δ 7.2–8.1 ppm), with downfield shifts for electron-withdrawing substituents (e.g., Cl in 3b) .
- Methyl Groups : The 1-ethyl group in the target compound would likely resonate at δ ~1.4–1.6 ppm (triplet) and δ ~4.2–4.5 ppm (quartet), distinct from the methyl groups in 3a–3d (δ ~2.6 ppm) .
Mass Spectrometry :
- Analogs in show [M+H]+ peaks at 403–437 m/z. The target compound’s molecular weight (C13H12ClN3OS) would yield a similar range, with chlorine isotope patterns confirming its structure .
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structural features, which include a benzothiazole moiety and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.
Antitumor Activity
Research indicates that compounds within the benzothiazole and pyrazole classes often exhibit significant antitumor activity. For instance, studies have shown that similar derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key proteins involved in cell survival pathways. The structure–activity relationship (SAR) analysis suggests that the presence of halogen substituents like chlorine enhances cytotoxicity against specific tumor types .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
Anti-inflammatory Properties
The compound has been noted for its interaction with cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation. Experimental studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects in animal models.
The biological activity of this compound is largely attributed to its ability to bind with various biomolecules, leading to enzyme inhibition or activation. The compound's interactions can influence gene expression and alter metabolic pathways, contributing to its therapeutic effects .
Case Studies and Experimental Findings
In laboratory settings, various studies have evaluated the pharmacological properties of this compound. For instance:
- In Vitro Studies : Cell viability assays using MTT or similar methods have shown that this compound can significantly reduce cell proliferation in cancer cell lines.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, suggesting its potential as an effective anticancer agent.
Dosage and Efficacy
The efficacy of this compound varies with dosage. Higher concentrations have been associated with increased cytotoxic effects; however, optimal dosing regimens need further exploration to balance efficacy and toxicity .
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclocondensation or nucleophilic substitution. For example, pyrazole-carboxamide derivatives are often prepared by reacting hydrazines with β-keto esters or via condensation of substituted amines with carbonyl intermediates. Optimization involves solvent selection (e.g., DMF or dioxane), catalyst use (e.g., triethylamine for neutralization), and temperature control (20–120°C). A stepwise approach includes:
Synthesis of the pyrazole core via cyclization .
Functionalization of the benzo[d]thiazole moiety using chlorinated reagents .
Coupling reactions (e.g., amide bond formation) under inert atmospheres to prevent hydrolysis .
Yield improvements (70–85%) are achieved by refluxing in aprotic solvents and using excess reagents for stoichiometric balance .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrazole C5-carboxamide resonance at δ ~160 ppm; chloro-benzo[d]thiazole protons at δ 7.2–8.1 ppm) .
- IR : Identify key functional groups (amide C=O stretch ~1650–1700 cm⁻¹; thiazole C-S-C absorption ~650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 336.8 for [M+H]⁺) and fragmentation patterns verify purity .
Cross-validation with elemental analysis (C, H, N, S) ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-chloro-benzo[d]thiazole moiety in biological activity?
- Methodological Answer : SAR studies involve systematic substitutions at the chloro and pyrazole-ethyl positions:
- Replace 4-Cl with electron-withdrawing groups (e.g., -CF₃) or electron-donating groups (e.g., -OCH₃) to assess effects on receptor binding .
- Modify the ethyl group to bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects.
Biological assays (e.g., kinase inhibition, apoptosis) paired with computational docking (e.g., AutoDock Vina) identify critical interactions (e.g., hydrophobic pockets in CDK7 or CB1 receptors) .
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin for apoptosis studies) .
Dose-Response Curves : Test multiple concentrations (0.1–100 µM) in triplicate.
Orthogonal Validation : Cross-check with alternative methods (e.g., flow cytometry vs. MTT assay for apoptosis) .
Example: For apoptosis studies, compound 4a (thiazole-acetamide derivative) showed 40% apoptosis at 10 µM vs. cisplatin (65%), but variability was linked to assay sensitivity .
Q. What computational strategies predict the binding mode of this compound with targets like CDK7 or cannabinoid receptors?
- Methodological Answer :
- Homology Modeling : Build receptor models (e.g., CDK7 using PDB 1UA2) .
- Molecular Docking : Use Glide or GOLD to simulate ligand-receptor interactions. Key residues (e.g., Lys41 in CDK7 for hydrogen bonding) are prioritized .
- MD Simulations : Assess binding stability (e.g., 100 ns trajectories in Desmond) to identify conformational changes .
Example: Alkynylthiophene analogs showed enhanced CB1 antagonism due to π-π stacking with Phe174 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
